molecular formula C9H11NO3 B13431226 1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime

1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime

Cat. No.: B13431226
M. Wt: 181.19 g/mol
InChI Key: VVCLQUZJZTZKOH-UHFFFAOYSA-N
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Description

1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime is a chemical compound known for its unique structure and properties

Preparation Methods

The synthesis of 1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime typically involves the reaction of 1-(3-hydroxyphenyl)-2-propanone with hydroxylamine. This reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime undergoes various chemical reactions, including:

Scientific Research Applications

1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and oxime groups can form hydrogen bonds and other interactions, influencing the activity of these targets. Pathways involved may include metabolic processes and signal transduction .

Comparison with Similar Compounds

1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime can be compared to similar compounds such as:

Properties

IUPAC Name

3-(1-hydroxy-2-hydroxyiminopropyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(10-13)9(12)7-3-2-4-8(11)5-7/h2-5,9,11-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCLQUZJZTZKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C(C1=CC(=CC=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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